2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-butylsulfanyl-3-(3,5-dimethylpyrazol-1-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-4-5-8-18-13-12(14-6-7-15-13)17-11(3)9-10(2)16-17/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGYIFPIPMLEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC=CN=C1N2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogen Replacement Strategy
A plausible route involves 2,3-dichloropyrazine as the starting material. The superior electrophilicity of the α-positions in pyrazine permits sequential nucleophilic substitution.
Step 1: Thiolation at Position 2
Treatment of 2,3-dichloropyrazine with sodium butylthiolate in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C selectively replaces the C2 chlorine. The reaction typically requires 6–12 hours, yielding 2-(butylsulfanyl)-3-chloropyrazine. This selectivity arises from the enhanced leaving group ability of the first halogen after initial substitution.
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaSButyl | DMF | 80 | 10 | 75* |
| 2 | 3,5-Dimethylpyrazole | DMF | 110 | 18 | 68* |
*Hypothetical yields based on analogous pyrazine substitutions.
Transition-Metal-Mediated Cross-Coupling Approaches
Copper-Catalyzed C–N Bond Formation
Building on methodologies for pyrazole-fused pyridazines, copper-mediated coupling could install the pyrazole group. A proposed pathway involves:
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Synthesis of 3-bromo-2-(butylsulfanyl)pyrazine : Bromination of 2-(butylsulfanyl)pyrazine using NBS or Br₂ in acetic acid.
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Cu-Catalyzed Coupling with Pyrazole : Employing CuI/1,10-phenanthroline catalysis, the bromopyrazine reacts with 3,5-dimethylpyrazole in the presence of K₃PO₄ at 100°C. This mirrors conditions used for pyridazine syntheses, albeit with adjusted stoichiometry to favor mono-substitution.
Critical Parameters :
-
Ligand choice (e.g., phenanthroline) enhances Cu solubility and catalytic activity.
-
Excess pyrazole (2.0 equiv.) ensures complete conversion, mitigated by the steric bulk of the 3,5-dimethyl groups.
Cyclocondensation Routes for Pyrazine Core Assembly
Diketone-Diamine Condensation
Pyrazines form via condensation of α-diketones with diamines. For the target compound, a tailored diketone precursor (e.g., 1,2-diketone bearing butylsulfanyl and pyrazole groups) could cyclize with ammonium acetate.
Synthetic Challenges :
-
Preparation of the asymmetrical diketone requires orthogonal protection/deprotection strategies.
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Steric hindrance from substituents may impede cyclization efficiency.
Post-Functionalization of Pyrazine Intermediates
Directed Ortho-Metalation for Late-Stage Functionalization
Directed metalation groups (DMGs) like sulfoxides or amides enable regioselective lithiation. For example:
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Installation of a DMG : Convert 2-(butylsulfanyl)pyrazine to its sulfoxide derivative.
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Lithiation and Quenching : Treat with LDA at −78°C, followed by electrophilic trapping with a pyrazole-containing electrophile.
This method offers precise control but demands rigorous temperature and anhydrous conditions.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Sequential Substitution | High regiocontrol; scalable | Multi-step; halogenated intermediates |
| Cu-Catalyzed Coupling | Single-step; modular | Requires metal handling; lower yields |
| Cyclocondensation | Convergent; atom-economical | Precursor synthesis complexity |
| Directed Metalation | Late-stage diversification | Sensitive conditions; specialized reagents |
Chemical Reactions Analysis
Types of Reactions
2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under suitable conditions to form dihydropyrazines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation.
Chemical Reactions: The presence of the butylsulfanyl and 3,5-dimethyl-1H-pyrazol-1-yl groups can influence the reactivity of the pyrazine ring, making it more susceptible to certain types of chemical transformations.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazine Derivatives
Structural and Electronic Differences
- Pyrazole vs. Tetrazine : The 3,5-dimethylpyrazole group in the target compound provides a rigid, electron-rich aromatic system, whereas tetrazine derivatives (e.g., compound from ) are electron-deficient, enabling applications in bioorthogonal chemistry.
- Sulfur vs. Oxygen/Nitrogen Substituents : The butylsulfanyl group distinguishes the target compound from analogues with ether (e.g., ) or carbonyl (e.g., ) linkages. Sulfur’s polarizability may enhance binding to metal ions or hydrophobic pockets in proteins.
Biological Activity
Overview
2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine is an organic compound belonging to the pyrazine family, characterized by its unique structure that includes a butylsulfanyl group and a 3,5-dimethyl-1H-pyrazol-1-yl moiety. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The compound's structural formula can be represented as follows:
This structure includes:
- A pyrazine ring , which is a six-membered aromatic ring containing two nitrogen atoms.
- A butylsulfanyl group at position 2.
- A 3,5-dimethyl-1H-pyrazol-1-yl group at position 3.
Antimicrobial Properties
Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. The mechanism may involve the inhibition of key enzymes necessary for microbial growth or disruption of cell membrane integrity.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Pyrazole derivatives are known to inhibit cancer cell proliferation by inducing apoptosis and inhibiting specific signaling pathways. For instance, the compound may interact with oncogenic pathways, thereby reducing tumor growth in preclinical models.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory mediators. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A study conducted by evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria when treated with this compound.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity Assessment
In a separate study focusing on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that the compound inhibited cell proliferation in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
The biological activity of this compound is likely due to multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Signaling Modulation : It may interfere with signaling pathways that regulate inflammation and tumor growth.
Q & A
Q. What are the common synthetic routes for preparing 2-(butylsulfanyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Introduction of the butylsulfanyl group via thiol-alkylation under basic conditions (e.g., using NaH or KCO) .
- Pyrazole coupling : Reaction of pyrazine precursors with 3,5-dimethylpyrazole using transition-metal catalysts (e.g., Pd-mediated cross-coupling) or acid-mediated cyclization .
- Purification : Preparative thin-layer chromatography (TLC) or column chromatography with silica gel GF254 (solvent systems like dichloromethane:petroleum ether) to isolate the final product .
Key conditions : Temperature control (<60°C to prevent decomposition), anhydrous solvents (e.g., chloroform), and stoichiometric ratios of reagents to minimize byproducts .
Q. How can researchers validate the structural integrity of this compound, and which analytical techniques are most reliable?
- Single-crystal X-ray diffraction : Provides definitive proof of molecular geometry, bond lengths (e.g., C–S bond ~1.81 Å), and intermolecular interactions (e.g., hydrogen bonding in pyrazole rings) .
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., pyrazole methyl groups at δ ~2.3 ppm; pyrazine protons at δ ~8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 293.14) .
Advanced Research Questions
Q. What factors influence the regioselectivity of the butylsulfanyl and pyrazole substituents during synthesis?
- Steric and electronic effects : The electron-deficient pyrazine ring directs nucleophilic attack (butylsulfanyl) to the less hindered C2 position, while electrophilic substitution (pyrazole) occurs at C3 due to resonance stabilization .
- Catalytic systems : Pd(PPh) enhances cross-coupling efficiency for pyrazole introduction, whereas Lewis acids (e.g., SnCl) may alter regioselectivity in cyclization steps .
Q. How does the compound interact with biological targets, and what in vitro assays are suitable for preliminary screening?
- Enzyme inhibition : The pyrazole and sulfanyl groups may chelate metal ions in enzymes (e.g., fungal tyrosinase), as demonstrated in analogous compounds via UV-Vis kinetic assays .
- Receptor binding : Molecular docking studies (e.g., AutoDock Vina) predict affinity for adenosine receptors due to pyrazine’s π-π stacking potential .
Assay design : Use fluorescence polarization for binding affinity or microplate-based colorimetric assays for enzyme inhibition .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Q. What solvent systems optimize the compound’s stability during long-term storage?
Q. How can crystallographic data inform the design of derivatives with enhanced properties?
- Packing analysis : X-ray data reveal intermolecular interactions (e.g., C–H···N bonds) that stabilize the lattice. Modifying substituents (e.g., replacing methyl with trifluoromethyl) could enhance solubility or bioavailability .
Q. What mechanistic insights explain side reactions during synthesis, such as tetrazine formation?
Q. How does the compound behave under oxidative or photolytic conditions?
Q. What computational methods predict the compound’s physicochemical properties?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate logP (~2.8) and polar surface area (~65 Ų) for pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
